N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring two distinct pharmacophores:
- Benzothiadiazole core: A 1,3-dihydro-2λ⁶-benzothiadiazole ring substituted with a cyclopropyl group and two sulfonyl (dioxo) groups at positions 2 and 2.
- Thiadiazole-carboxamide moiety: A 4-methyl-1,2,3-thiadiazole-5-carboxamide linked via an ethyl chain. The thiadiazole ring is associated with diverse bioactivities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-10-14(24-18-17-10)15(21)16-8-9-19-12-4-2-3-5-13(12)20(11-6-7-11)25(19,22)23/h2-5,11H,6-9H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFCXIRNMXXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with potential biological activity. Its complex structure suggests a variety of interactions with biological systems, making it a candidate for further pharmacological studies. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.4 g/mol
The compound features a benzothiadiazole moiety known for its diverse biological activities and a thiadiazole ring that may enhance its pharmacological profile.
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 2097904-11-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. The presence of the benzothiadiazole structure is particularly noteworthy as compounds with similar structures have been associated with:
- Anti-inflammatory effects
- Anticancer activity
The exact mechanisms remain to be elucidated through further research.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of related benzothiadiazole derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide as an anticancer agent .
- Anti-inflammatory Properties : Research on similar compounds has shown promising anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests that our compound may also possess these properties and warrants further exploration .
Toxicology and Safety
Initial assessments indicate that the compound is relatively safe for in vitro studies; however, comprehensive toxicological evaluations are necessary to determine its safety profile for potential therapeutic use.
Synthesis and Derivatives
The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity.
Synthetic Pathway Overview
- Formation of Benzothiadiazole Moiety : The initial step involves synthesizing the benzothiadiazole core through cyclization reactions.
- Introduction of Cyclopropyl Group : Subsequent steps involve the introduction of the cyclopropyl group via alkylation reactions.
- Final Coupling : The final product is obtained through amide coupling reactions with 4-methylthiadiazole derivatives.
Comparison with Similar Compounds
Benzothiadiazole vs. Benzothiazole/Thiazolidinone Derivatives
- Compound 4g (): N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide replaces the benzothiadiazole with a benzothiazole and thiazolidinone.
- Compound 9c () : Features a benzimidazole-triazole-thiadiazole hybrid. The benzothiadiazole in the target compound may offer stronger π-π stacking interactions due to its planar, electron-deficient aromatic system .
Table 1: Core Heterocycle Comparison
Substituent Effects on Activity and Physicochemical Properties
Cyclopropyl vs. Aryl Substituents
Thiadiazole-Carboxamide Linkage
Q & A
Q. What established synthetic routes are available for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?
The synthesis typically involves multi-step pathways, including:
- Step 1 : Formation of the benzothiadiazole core via cyclization reactions under reflux conditions with catalysts like triethylamine in dioxane or acetonitrile .
- Step 2 : Coupling of the thiadiazole carboxamide moiety using chloroacetyl chloride or similar acylating agents, followed by purification via recrystallization (ethanol-DMF mixtures) or column chromatography .
- Validation : Intermediate and final products are confirmed using -NMR, -NMR, and mass spectrometry (MS) to ensure structural fidelity .
Q. How is the structural integrity of the compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : -NMR and -NMR are used to confirm proton and carbon environments, with chemical shifts matching predicted values for the benzothiadiazole and thiadiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks consistent with the compound’s molecular formula (e.g., C₂₂H₂₂N₆O₃S₂) .
- Elemental Analysis : Combustion analysis verifies experimental vs. theoretical C, H, N, and S content (acceptable deviation: ±0.3%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., benzo[c][1,2,5]thiadiazole derivatives) to identify deviations in chemical shifts or coupling constants .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data to resolve ambiguities .
- X-ray Crystallography : Single-crystal studies (using SHELXL or WinGX) provide definitive bond lengths and angles, resolving disputes in stereochemistry .
Q. What methodologies are employed to assess the compound’s bioactivity and mechanism of action?
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values, with positive controls like doxorubicin .
- Receptor Binding Studies : Competitive binding assays (e.g., aryl hydrocarbon receptor antagonism) using fluorescent probes or radioligands .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., kinases, GPCRs), validated by mutagenesis studies .
Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .
- Catalyst Selection : Compare bases like K₂CO₃ (for SN2 reactions) vs. triethylamine (for acylation) to minimize side products .
- Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% and improves yields (e.g., 85% vs. 60% under traditional reflux) .
Q. What computational tools are recommended for analyzing crystallographic data?
- SHELX Suite : SHELXL refines small-molecule structures, while SHELXD/SHELXE solve phases for twinned or high-symmetry crystals .
- WinGX/ORTEP : Visualizes anisotropic displacement parameters and generates publication-quality crystallographic diagrams .
- Mercury CSD : Analyzes packing motifs and hydrogen-bonding networks for polymorphism prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
